molecular formula C13H13N3O B12926251 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- CAS No. 118993-15-0

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl-

Cat. No.: B12926251
CAS No.: 118993-15-0
M. Wt: 227.26 g/mol
InChI Key: AHCMDZOXJBDTIZ-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- is a complex organic compound belonging to the class of pyridoindoles This compound is characterized by its unique structure, which includes a pyridoindole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of an intermediate through a condensation reaction, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Pyrido(4,3-b)indol-3-amine, N-hydroxy-1,4-dimethyl- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

118993-15-0

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(1,4-dimethyl-5H-pyrido[4,3-b]indol-3-yl)hydroxylamine

InChI

InChI=1S/C13H13N3O/c1-7-12-11(8(2)14-13(7)16-17)9-5-3-4-6-10(9)15-12/h3-6,15,17H,1-2H3,(H,14,16)

InChI Key

AHCMDZOXJBDTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=C1NO)C)C3=CC=CC=C3N2

Origin of Product

United States

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